Aluminium propionate

Dermatology Urease inhibition Ammonia-associated dermatitis

Aluminium propionate (CAS 7068-70-4), formally aluminium tri-propionate with the molecular formula C₉H₁₅AlO₆ (MW: 246.19 g/mol), is an organometallic carboxylate salt in which a central Al³⁺ ion is coordinated by three propionate (CH₃CH₂COO⁻) ligands. Structurally belonging to the class of aluminium carboxylates, it is synthesized via reaction of aluminium alkoxides with propionic anhydride or by metathesis of aluminium salts with sodium propionate.

Molecular Formula C9H15AlO6
Molecular Weight 246.19 g/mol
CAS No. 7068-70-4
Cat. No. B12652925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium propionate
CAS7068-70-4
Molecular FormulaC9H15AlO6
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Al+3]
InChIInChI=1S/3C3H6O2.Al/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3
InChIKeyDMGNPLVEZUUCBT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Propionate (CAS 7068-70-4): Strategic Sourcing and Technical Benchmarking Guide for Scientific and Industrial Buyers


Aluminium propionate (CAS 7068-70-4), formally aluminium tri-propionate with the molecular formula C₉H₁₅AlO₆ (MW: 246.19 g/mol), is an organometallic carboxylate salt in which a central Al³⁺ ion is coordinated by three propionate (CH₃CH₂COO⁻) ligands. Structurally belonging to the class of aluminium carboxylates, it is synthesized via reaction of aluminium alkoxides with propionic anhydride or by metathesis of aluminium salts with sodium propionate [1][2]. Unlike simple inorganic aluminium salts such as aluminium chloride (AlCl₃) or aluminium chlorohydrate (ACH), aluminium propionate is characterized by its water-insolubility, its ability to undergo gradual hydrolytic decomposition at acidic or alkaline pH, and its capacity to form therapeutically advantageous double acid salts with organic co-acids (e.g., acetic, lactic, citric, tartaric) [1][3]. These structural and physicochemical attributes confer a distinctive profile that supports specific applications in dermatological therapeutics, topical antimicrobial formulations, and trace mineral supplementation for animal feed.

Why Aluminium Propionate Cannot Be Replaced by Common Aluminium Salts or Alkali Metal Propionates in Critical Applications


Substituting aluminium propionate with structurally or functionally similar compounds—such as aluminium chloride, aluminium chlorohydrate, aluminium acetate, or sodium/calcium propionate—introduces a bifurcated performance risk. Simple inorganic aluminium salts (e.g., AlCl₃, ACH) lack the propionate ligand and therefore cannot deliver the sustained, ligand-mediated antimicrobial activity derived from gradual propionic acid release upon hydrolytic decomposition [1]. Aluminium acetate (Burow's solution), while possessing some astringency, has been clinically noted to lack proven urease-inhibitory activity—a core therapeutic mechanism of aluminium propionate in managing ammonia-associated dermatoses—and requires fresh preparation due to sedimentation and potency loss [2]. Conversely, alkali metal propionates (sodium or calcium propionate) provide the propionate anion for antimicrobial action but cannot furnish the aluminium-mediated astringent, protein-precipitating, and sweat-duct-constricting effects that are essential for antiperspirant and dermatological applications [2][3]. Only aluminium propionate integrates both functional moieties—the aluminium cation for astringency and the propionate anion for antimicrobial activity—within a single, water-insoluble, hydrolytically activated molecular entity whose release kinetics can be further tuned via double-salt formation [1][2].

Aluminium Propionate (CAS 7068-70-4): Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Urease Inhibition Specificity: Aluminium Propionate vs. Aluminium Acetate (Burow's Solution)

In a controlled in vitro enzyme assay system, aluminium propionate at a concentration of 2% (w/v) completely inhibited the enzymatic cleavage of urea to ammonia by urease (0.1% urease in 10% urea solution), as demonstrated by the absence of detectable ammonia production over the full measurement period [1]. In contrast, the patent explicitly notes that aluminium acetate (Burow's solution)—used for nearly a century as a topical astringent—has no established proof of therapeutic action through this mechanism and may act as an irritant under common use conditions [1]. Aluminium lactate subpropionate (a related double acid salt) also demonstrated urease inhibition, confirming that the propionate-based coordination chemistry, rather than aluminium content alone, is responsible for this specific enzymatic inhibition [1].

Dermatology Urease inhibition Ammonia-associated dermatitis

Aqueous Complex Stability: Aluminium Propionate vs. Aluminium Acetate

Potentiometric titrations combined with quantitative ²⁷Al NMR spectroscopy in 0.6 M Na(Cl) medium at 25°C revealed that the dominant aluminium-carboxylate complex formed with both propionate and acetate is the dinuclear species Al₂(OH)₂L³⁺. The equilibrium constant for this complex formation is log β₋₃,₂,₁ = −8.038 ± 0.008 for propionate and log β₋₃,₂,₁ = −7.979 ± 0.017 for acetate [1]. The Δlog β of −0.059 indicates that the aluminium-propionate complex is marginally less stable (by approximately 0.06 log units) than the aluminium-acetate analogue. Additionally, the ligand dissociation constants (pKₐ values) differ: log β₋₁,₀,₁ = −4.6058 ± 0.0009 for propionic acid vs. −4.4868 ± 0.0007 for acetic acid, meaning propionic acid is a weaker acid by approximately 0.12 pKₐ units [1].

Coordination chemistry Stability constants Speciation

Solubility Profile: Aluminium Propionate vs. Aluminium Tri-Butyrate and Aluminium Chloride

Aluminium tri-propionate is insoluble in both water and benzene, whereas aluminium tri-butyrate—the next homologue in the aluminium tri-carboxylate series—is soluble in benzene, resembling the behaviour of higher aluminium tri-soaps [1]. Aluminium tri-acetate shares the benzene-insolubility of tri-propionate. In contrast, aluminium chloride (AlCl₃) and aluminium chlorohydrate (ACH) are freely water-soluble [2]. The water-insolubility of aluminium propionate necessitates solubilisation via acidic or alkaline ions (e.g., 0.1–0.5% organic acid added to achieve pH 4–5), enabling controlled dissolution and hydrolytic activation at the application site [3].

Formulation science Solubility Non-aqueous systems

Prolonged Local pH Modulation: Aluminium Propionate vs. Aluminium Acetate

Upon topical application, aluminium propionate formulations shift the skin surface pH to the acidic range and maintain this acid pH for up to 6 hours after a single application [1]. This sustained pH modulation is achieved without the need for repeated dosing. In contrast, aluminium acetate solution (Burow's solution) must be freshly prepared before each use due to its tendency to sediment and lose therapeutic potency upon standing [1]. The controlled hydrolytic decomposition of aluminium propionate—rather than instantaneous dissociation—underpins this prolonged effect, making it a functionally superior choice for chronic dermatological conditions where continuous pH management is clinically desirable.

Dermatological formulation pH modulation Sustained release

Double Acid Salt Derivatization: Formulation Tunability vs. Fixed-Property Inorganic Aluminium Salts

Aluminium propionate can be converted into a family of double acid salts—including aluminium aceto-propionate, aluminium lacto-propionate, aluminium citro-propionate, and aluminium tartaro-propionate—by co-reaction with the corresponding organic acid [1][2]. These double salts retain the urease-inhibitory and astringent properties of the parent compound while offering modulated solubility, pH buffering, and release characteristics. Simple inorganic aluminium salts (AlCl₃, aluminium sulfate, alum) lack this capability for molecular customization [2]. Each double salt variant can be formulated into solutions, lotions, ointments, or dusting powders at concentrations of 2–30% (w/w) active ingredient, providing a versatile platform for matching the dosage form to the specific dermatological indication [2].

Pharmaceutical formulation Double salts Customized release

Dual-Function Astringency Plus Antimicrobial Activity: Aluminium Propionate vs. Alkali Metal Propionates

Aluminium propionate uniquely combines the protein-precipitating, astringent action of the aluminium cation—responsible for sweat duct constriction and anti-exudative effects—with the broad-spectrum antimicrobial activity of the propionate anion, which is effective against bacteria and fungi [1]. Alkali metal propionates (sodium propionate, calcium propionate) provide only the antimicrobial component: sodium propionate inhibits moulds and bacteria at concentrations of 0.0125–6% depending on pH and species, but lacks entirely the astringent, antiperspirant, and protein-precipitating properties conferred by aluminium [2]. Conversely, inorganic aluminium salts (AlCl₃, alum) provide astringency but lack the organic antimicrobial ligand and are associated with higher irritancy; aluminium chloride is classified as corrosive and irritating to eyes, skin, and mucous membranes [3].

Antiperspirant Antimicrobial Dual-action topical

Aluminium Propionate (CAS 7068-70-4): Evidence-Backed Application Scenarios for Procurement and R&D Prioritization


Topical Dermatological Formulations for Ammonia-Associated Skin Conditions (Diaper Rash, Intertrigo, Incontinence Dermatitis)

Aluminium propionate is the preferred active pharmaceutical ingredient (API) for topical products targeting dermatoses exacerbated by urea-splitting bacteria on the skin surface. Its unique urease-inhibitory activity, demonstrated at concentrations as low as 2% (w/w), blocks the enzymatic conversion of urea (present in urine and sweat) to irritant ammonia [1]. Combined with its 6-hour sustained acidic pH maintenance on the skin surface [1] and mild astringent action to reduce exudation, aluminium propionate addresses the pathophysiological triad of ammonia irritation, elevated pH, and moisture that underlies diaper rash and intertrigo. Formulations at 2–30% active in ointment, dusting powder, or lotion bases are directly enabled by the compound's water-insolubility and double-salt derivatization chemistry [1][2].

Non-Aqueous and Anhydrous Antiperspirant/Deodorant Systems Requiring Sustained Surface Activity

For antiperspirant and deodorant product developers seeking aluminium-based actives with reduced skin penetration potential and prolonged surface retention, aluminium propionate's dual water/benzene insolubility offers a critical formulation advantage [1]. Unlike water-soluble aluminium chloride or aluminium chlorohydrate—which dissociate rapidly in sweat and can penetrate the skin barrier—aluminium propionate remains at the application site, undergoing gradual hydrolytic decomposition to release both astringent Al³⁺ species and antimicrobial propionic acid [2]. This controlled-release profile is particularly valuable for leave-on products intended for sensitive or compromised skin, where the known irritancy of aluminium chloride raises safety concerns [3]. The double acid salt variants (e.g., aluminium lacto-propionate) can be selected to further optimize skin compatibility and release kinetics [2].

Preservative Systems for Cosmetic and Pharmaceutical Products Requiring Broad-Spectrum Antimicrobial Protection

Aluminium propionate serves as a multifunctional preservative agent in cosmetic and pharmaceutical formulations where both antimicrobial protection and mild astringency are desired. The propionate anion provides broad-spectrum activity against bacteria and fungi, while aluminium contributes additional bacteriostatic effects through protein precipitation and pH modulation [1][2]. The compound's low water solubility is advantageous in emulsion systems (oil-in-water or water-in-oil), where the active partitions to the interface and is activated upon contact with aqueous-phase acidic or alkaline microenvironments [1]. The ability to formulate aluminium propionate as double acid salts enables compatibility with a wider range of product pH values and excipient matrices than is achievable with free propionic acid or alkali metal propionates [3].

Trace Mineral Supplementation in Animal Feed Using Polyvalent Metal Propionate Chemistry

While aluminium propionate itself is not a primary trace mineral supplement (aluminium has no established nutritional essentiality), the metal propionate platform chemistry—of which aluminium propionate is a representative and precursor—is foundational to the polyvalent metal propionate class used in animal nutrition [1]. Metal propionates (Zn, Cu, Fe, Mn, Co, Cr propionates) are recognized as biologically available, palatable, and economical sources of essential trace elements for livestock, offering superior absorption compared to inorganic sulfate or oxide salts [1]. Aluminium propionate serves as a synthetic intermediate and reference standard in the quality control and development of these nutritionally relevant metal propionates. Its well-characterized preparation methods (metathesis from sodium propionate and aluminium sulfate, or direct reaction of propionic acid with aluminium hydroxide) provide scalable, reproducible synthetic routes applicable to the broader metal propionate family [2].

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